![molecular formula C15H11ClN2OS B5708263 2-(benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5708263.png)
2-(benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the oxadiazole family and has been studied extensively for its biological activities.
Scientific Research Applications
Synthesis and Pharmaceutical Interest
- Synthesis Techniques: The synthesis of related 1,3,4-oxadiazole compounds, like 2-(p-chlorophenyl)-5-[1′,2′,3′,4′,5′-penta-O-benzoyl-D-galactopentitol-1-yl]-1,3,4-oxadiazole, has been detailed. These synthesis methods often involve complex processes including debenzoylation and equilibrium mixtures with other derivatives (Cannizzaro, Thiel, & D'Accorso, 1998).
- Central Nervous System Effects: Substituted 1,3,4-oxadiazoles, particularly with diverse biological activities, have been synthesized and evaluated for their potential central nervous system (CNS) depressant activities. These activities include antidepressant, anticonvulsant, and antianxiety effects (Singh et al., 2012).
Anticonvulsant Agents and Benzodiazepine Receptors
- Anticonvulsant Properties: Certain 1,3,4-oxadiazoles, like 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles, have been designed and synthesized specifically as anticonvulsant agents. Their effectiveness is thought to be mediated through benzodiazepine receptors (Zarghi et al., 2005).
Antimicrobial Applications
- Antibacterial and Antifungal Activity: New derivatives of 1,3,4-oxadiazole, including 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine, have been synthesized and evaluated for their antibacterial and antifungal activities against various microorganisms (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Industrial Applications
- Corrosion Inhibition: Research has explored the use of oxadiazole derivatives in the field of corrosion inhibition. These derivatives have been tested on mild steel in acidic solutions, showing promising results in protecting against corrosion (Kalia et al., 2020).
Antioxidant Potential
- In Vitro Antioxidant Properties: The antioxidant properties of certain 1,3,4-oxadiazoles have been investigated, indicating their potential use in combating oxidative stress-related conditions (Ranganatha & Khanum, 2014).
properties
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-8-6-12(7-9-13)14-17-18-15(19-14)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYOJHRPMFYIIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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